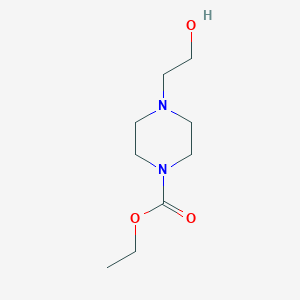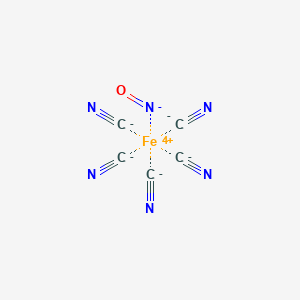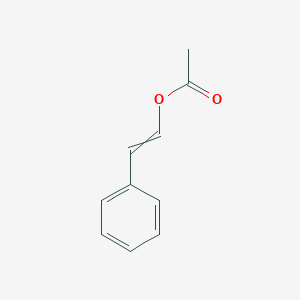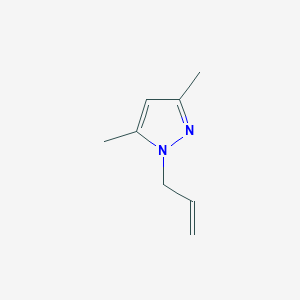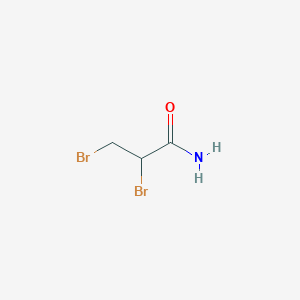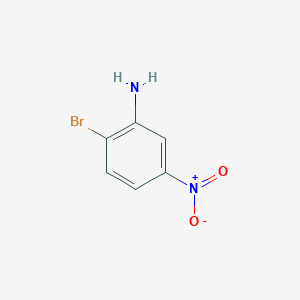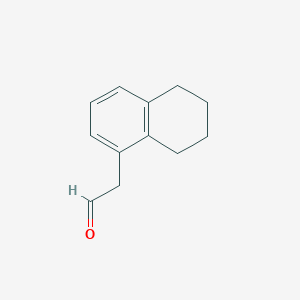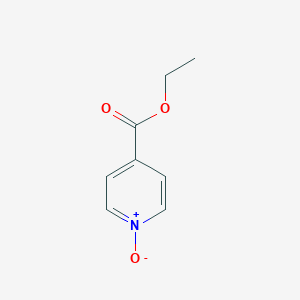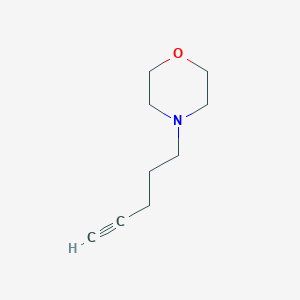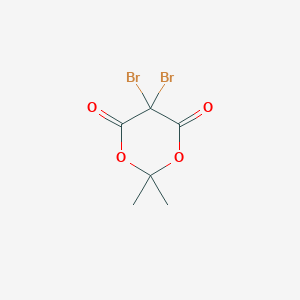
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum’s acid, is a chemical compound with the molecular formula C6H6Br2O4 . It has a molecular weight of 301.92 and is a crystal in form .
Synthesis Analysis
The synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through a bromination reaction of isopropylidene malonate . The reaction is carried out in a three-necked flask containing isopropylidene malonate and a 2mol/L solution of sodium hydroxide . Bromine is added dropwise under stirring and cooling, and the reaction is continued for 1 hour . The product is then filtered, and the filtrate is dissolved in hot toluene . The solution is washed with saturated brine and ice water, dried over anhydrous sodium sulfate, and filtered . The filtrate is evaporated to remove toluene, and the residue is recrystallized from carbon tetrachloride to obtain the product .Molecular Structure Analysis
The molecular structure of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a 1,3-dioxane ring substituted with two bromine atoms and two carbonyl groups . The ring also contains two methyl groups .Physical And Chemical Properties Analysis
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a solid crystal . It has a melting point of 75°C . It should be stored in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures :
- The crystal and molecular structures of certain derivatives, such as phenyl and ethyl derivatives, have been determined using X-ray diffraction. These structures exhibit non-crystallographic mirror symmetry and a boat conformation of the dioxanedione ring (Coppernolle et al., 2010).
Ring Opening Reactions :
- Studies have explored the ring opening reactions of certain derivatives with cyclic secondary amines, leading to the formation of cyclopentenyl derivatives and other complex structures (Šafár̆ et al., 2000).
Synthesis and Crystal Structure Analysis :
- Various derivatives have been synthesized, and their crystal structures have been determined using X-ray techniques. This includes studies on the crystal packing, which is often controlled by van der Waals forces and weak interactions (Stepina et al., 2015).
Self-Catalyzed Knoevenagel Condensation :
- Research has been conducted on the self-catalyzed Knoevenagel condensation, characterization, and biological activities of certain derivatives. These studies include DPPH radical scavenging activity and cytotoxicity against cancer cell lines, providing insights into their potential medicinal applications (Kumar et al., 2014).
Selective Hydrogenation Studies :
- Investigations into the selective hydrogenation of the exocyclic double bond in certain derivatives have been carried out, providing insights into their chemical reactivity and potential applications in synthesis (Krapivin et al., 1989).
Electrochemical Studies :
- Electrochemical methods have been used to study certain derivatives, particularly to evaluate the influence of donor and acceptor substituents on their electrochemical behavior. These studies contribute to understanding their potential in electronic applications (Ungureanu et al., 2011).
Synthetic Usefulness as Precursors :
- Research has also been done on the synthetic usefulness of certain derivatives as precursors in various chemical reactions, demonstrating their versatility in synthetic chemistry (Sevenard et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . It has hazard statements H315-H319, which means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
66131-14-4 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



